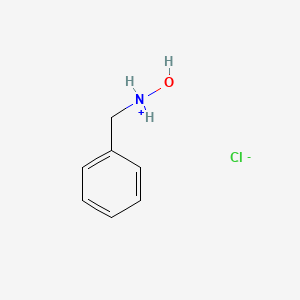

Benzyl(hydroxy)azanium;chloride

Description

Benzyl(hydroxy)azanium chloride, systematically named as 2-hydrazinobenzoic acid hydrochloride (IUPAC: Benzoic acid, 2-hydrazinyl-, hydrochloride (1:1)), is a hydrochloride salt with the molecular formula C₇H₈ClN₂O₂ and CAS RN 52356-01-1 . This compound features a benzoic acid backbone substituted with a hydrazinyl group at the ortho position, protonated to form an azanium ion, and paired with a chloride counterion. It is primarily utilized in organic synthesis and pharmaceutical research, particularly in the preparation of heterocyclic compounds and hydrazide derivatives. Its crystalline structure and solubility in polar solvents like water and ethanol make it a versatile intermediate in medicinal chemistry .

Properties

IUPAC Name |

benzyl(hydroxy)azanium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO.ClH/c9-8-6-7-4-2-1-3-5-7;/h1-5,8-9H,6H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSNXOQGDHGUKCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C[NH2+]O.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl(hydroxy)azanium;chloride can be synthesized through the reaction of N,N-dimethyl ethanolamine with benzyl chloride. The reaction typically occurs in an organic solvent such as ethanol or acetone, under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of Benzyl(hydroxy)azanium;chloride involves large-scale reactions in reactors with controlled temperatures and pressures. The process includes the use of catalysts to enhance the reaction rate and yield. The final product is obtained through filtration and drying processes.

Chemical Reactions Analysis

Types of Reactions

Benzyl(hydroxy)azanium;chloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form benzyl alcohol and further to benzoic acid.

Reduction: Reduction reactions can convert it back to its amine form.

Substitution: It can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases are employed.

Major Products Formed

Oxidation: Benzyl alcohol, benzoic acid.

Reduction: Benzylamine.

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl(hydroxy)azanium;chloride has a wide range of applications in scientific research:

Chemistry: Used as a phase transfer catalyst in organic synthesis.

Biology: Employed in the study of cell membrane interactions due to its surfactant properties.

Medicine: Investigated for its antimicrobial properties and potential use in disinfectants.

Industry: Utilized in the production of detergents and fabric softeners.

Mechanism of Action

The mechanism of action of Benzyl(hydroxy)azanium;chloride involves the disruption of intermolecular interactions. As a quaternary ammonium compound, it interacts with cell membranes, leading to the disruption of membrane integrity and function. This results in the leakage of cellular contents and eventual cell death, making it effective as an antimicrobial agent.

Comparison with Similar Compounds

Benzyl Trimethyl Ammonium Chloride

- Molecular Formula : C₁₀H₁₆ClN

- Applications : Widely used as a phase-transfer catalyst in organic reactions (e.g., nucleophilic substitutions) and as a surfactant in industrial processes. Market growth is driven by its role in agrochemical and polymer manufacturing .

- Key Properties :

- High thermal stability (decomposes above 200°C).

- Hygroscopic, requiring anhydrous storage.

- Differentiator : Lacks hydroxyl or hydrazine functional groups, limiting its utility in redox-sensitive reactions compared to Benzyl(hydroxy)azanium chloride .

N-Benzylglycine Hydrochloride

- Molecular Formula: C₉H₁₂ClNO₂

- Applications : Employed in peptide synthesis and as a chiral building block for pharmaceuticals.

- Key Properties: Melting point: ~245°C (decomposes). Soluble in water and methanol.

- Differentiator : Contains a glycine moiety, enabling carboxylate-mediated coupling reactions, unlike the hydrazinyl group in Benzyl(hydroxy)azanium chloride .

Benzoxonium Chloride

- Molecular Formula: C₂₃H₄₂ClNO₂

- Applications : Antimicrobial agent in disinfectants and topical pharmaceuticals due to its amphiphilic structure.

- Key Properties :

- Contains a dodecyl chain and hydroxyethyl groups, enhancing membrane disruption in pathogens.

- Low oral toxicity (LD₅₀ > 2,000 mg/kg in rats).

- Differentiator : The long alkyl chain confers surfactant activity absent in Benzyl(hydroxy)azanium chloride .

Benzyltributylazanium Chloride

- Molecular Formula : C₁₉H₃₄ClN

- Applications : Ionic liquid precursor and corrosion inhibitor.

- Key Properties :

- Hydrophobic due to tributyl groups.

- Melting point: <100°C (liquid at room temperature).

- Differentiator: Non-polar substituents reduce solubility in water, contrasting with the hydrophilic hydrazinyl group in Benzyl(hydroxy)azanium chloride .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.